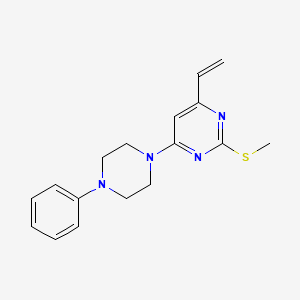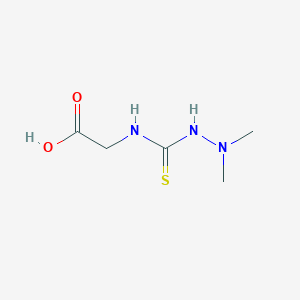
5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the 2-bromophenyl hydrazine, which is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is cyclized with hydrazine hydrate to yield the triazole ring. Finally, the propylsulfanyl group is introduced through a nucleophilic substitution reaction using propylthiol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-(2-Bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The bromophenyl group can enhance binding affinity to target proteins, while the triazole ring can interfere with enzymatic processes. The propylsulfanyl group may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)-3-propylsulfanyl-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine.
5-(2-Methylphenyl)-3-propylsulfanyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of bromine.
5-(2-Fluorophenyl)-3-propylsulfanyl-1H-1,2,4-triazole: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole makes it unique compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s reactivity and binding properties. This can result in different biological activities and chemical behaviors, making it a valuable compound for research and development.
Properties
CAS No. |
832150-80-8 |
|---|---|
Molecular Formula |
C11H12BrN3S |
Molecular Weight |
298.20 g/mol |
IUPAC Name |
5-(2-bromophenyl)-3-propylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12BrN3S/c1-2-7-16-11-13-10(14-15-11)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,14,15) |
InChI Key |
KXKYPSVZZHWEKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NNC(=N1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


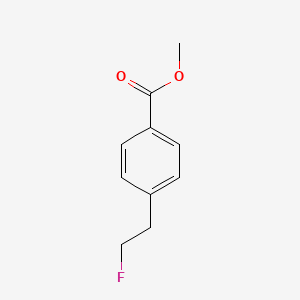
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)
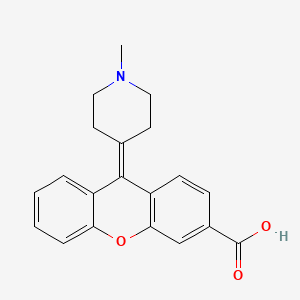
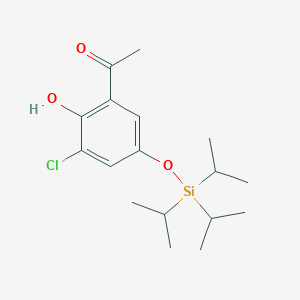


![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)


![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
